methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Description
Methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a coumarin derivative characterized by a chromen-2-one core substituted with a chloro group at position 6, a methyl group at position 4, and a methyl oxyacetate moiety at position 5. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticoagulant, and anti-inflammatory properties . The structural features of this compound—chloro and methyl substituents, combined with the ester group—enhance its stability and modulate electronic effects, making it a candidate for further chemical modifications and pharmacological studies .
Properties
IUPAC Name |
methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO5/c1-7-3-12(15)19-10-5-11(9(14)4-8(7)10)18-6-13(16)17-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEKIUVAQKWGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a wide range of functionalized coumarin derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has garnered attention for its potential pharmacological properties. Studies have indicated that compounds related to this structure exhibit anti-inflammatory and anticancer activities. The chromene scaffold is known for its ability to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has shown that derivatives of chromenyl acetate compounds can inhibit the growth of certain cancer cell lines. For instance, a study demonstrated that a related compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the mitochondrial pathway . This highlights the potential of this compound in therapeutic applications.
Agricultural Applications
Pesticidal Properties
The compound's unique structure suggests potential use as a pesticide. Research indicates that chromene derivatives can act as effective insecticides and fungicides. A study published in the Journal of Agricultural and Food Chemistry noted that similar compounds demonstrated significant insecticidal activity against common agricultural pests, suggesting that this compound could be developed into a new class of agrochemicals .
Materials Science
Polymer Chemistry
In materials science, this compound has potential applications in polymer synthesis. Its reactive ester functionality allows it to be incorporated into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research is ongoing to explore its use in creating biocompatible materials for medical applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with biological targets such as enzymes and receptors. The chromen-2-one core structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Key Observations :
- Acetate esters (e.g., ) are more prone to hydrolysis than methyl esters, affecting metabolic stability.
- Substituent Effects : Electron-withdrawing groups (e.g., Cl at C-6) enhance electrophilicity, facilitating nucleophilic reactions such as hydrazide formation (see ). Methoxy or formyl groups (e.g., ) increase electron density, altering reactivity in condensation reactions .
Physicochemical Properties
- Melting Points : Derivatives with chloro and methyl substituents exhibit higher melting points due to increased molecular symmetry and intermolecular interactions. For example, (7-ethoxycarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester (a close analog) melts at 185–186°C .
- Solubility : Methyl esters generally show better solubility in polar aprotic solvents (e.g., acetone, DMF) compared to butyl esters, which are more lipophilic .
Comparative Analysis of Key Analogs
Ethyl 2-((6-formyl-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate : The formyl group at C-6 enables condensation with hydrazides, forming hydrazone derivatives.
- The butyl group increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- The free hydroxy group at C-7 allows for hydrogen bonding, increasing solubility but reducing stability under acidic conditions.
Biological Activity
Methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a compound that belongs to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 268.65 g/mol. The compound features a chloro substituent at the 6-position and a methyl group at the 4-position of the coumarin structure, which significantly influences its biological properties.
Pharmacological Activities
1. Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems. A study found that poly-substitution on the coumarin ring enhances antioxidant capacity, suggesting that this compound could offer protective effects against oxidative damage .
2. Neuroprotective Effects
The compound has demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases. It acts as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. In vitro studies have reported that related compounds can inhibit Aβ42 self-aggregation, a hallmark of Alzheimer's pathology . The inhibition of AChE by coumarins is attributed to their ability to interact with both the catalytic active site and peripheral anionic site (PAS) .
3. Anti-inflammatory Properties
Coumarins are also recognized for their anti-inflammatory effects. This compound may modulate inflammatory pathways, reducing cytokine production and inhibiting inflammatory cell migration . This activity is crucial for developing therapies for chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The presence of chlorine at the 6-position enhances the inhibitory activity against enzymes like AChE and monoamine oxidase B (MAO-B). Studies have shown that compounds with chlorine substitutions exhibit improved selectivity and potency compared to their non-substituted counterparts . The SAR analysis highlights how modifications in the coumarin structure can lead to variations in biological activity.
Case Studies
Case Study 1: Neuroprotection in PC12 Cells
In a study investigating neuroprotective agents, methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy]acetate was tested on rat pheochromocytoma (PC12) cells exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of neuronal function, supporting its potential as a therapeutic agent for neurodegenerative conditions.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of this compound in models of acute inflammation. Methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy]acetate demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, and how do reaction conditions influence yield?
A conventional method involves nucleophilic substitution between 7-hydroxy-4-methyl-2H-chromen-2-one and methyl chloroacetate in dry DMF with anhydrous K₂CO₃ as a base. Stirring at 80°C for 10 hours yields 81–82% product after crystallization, significantly higher than earlier literature reports (40%) . Alternative catalysts (e.g., phase-transfer agents) or microwave-assisted synthesis could further optimize reaction time and purity.
Q. How can structural characterization of this compound be performed rigorously?
X-ray crystallography is critical for confirming the coumarin core and substituent positions. For example, ethyl analogs of similar coumarin derivatives show planar chromenone rings with bond angles (e.g., C7–C8–H8: 120.2°) and torsional parameters (e.g., C9–C1–C2–C3: −0.47°) that validate steric and electronic effects . Complement with NMR (¹H/¹³C), IR (C=O stretching at ~1700 cm⁻¹), and HRMS for molecular ion confirmation.
Q. What analytical techniques are recommended for purity assessment?
Use HPLC with UV detection (λ ≈ 270–320 nm for coumarin absorption) to quantify impurities. Compare retention times with standards. For trace metal analysis (e.g., residual K⁺ from synthesis), ICP-MS is advised. Refer to safety data sheets for handling guidelines .
Advanced Research Questions
Q. How do substituents (e.g., chloro, methyl, acetate) influence the compound’s photophysical or bioactive properties?
Chlorine at the 6-position enhances electron-withdrawing effects, potentially increasing stability and altering UV-Vis spectra. Methyl groups at the 4-position may sterically hinder rotational freedom, as seen in crystallographic studies of ethyl analogs . The acetate moiety can serve as a prodrug group, hydrolyzing in vivo to release bioactive intermediates . Compare with structurally related compounds (e.g., 4-ethyl or 4-butyl derivatives) to establish structure-activity relationships .
Q. How can conflicting data on reaction yields or byproduct formation be resolved?
Discrepancies in yields (e.g., 40% vs. 81%) may arise from differences in solvent purity, base stoichiometry, or workup protocols. Replicate experiments under controlled conditions (e.g., inert atmosphere, strict temperature monitoring) and characterize byproducts via LC-MS. For example, incomplete substitution could generate unreacted 7-hydroxycoumarin, detectable at m/z 175 .
Q. What experimental designs are suitable for evaluating environmental or biological impacts?
Adopt split-split plot designs to assess variables like pH, temperature, and microbial activity on degradation pathways. For ecotoxicity, follow protocols from long-term environmental fate studies (e.g., INCHEMBIOL project), which evaluate abiotic/biotic transformations and bioaccumulation . For antimicrobial testing, use microdilution assays against Gram-positive/negative bacteria, referencing coumarin-Schiff base hybrids as positive controls .
Q. How can computational methods complement experimental studies of this compound?
Perform DFT calculations to map electron density distributions, particularly at the 2-oxo and chloro substituents, to predict reactivity sites. Molecular docking can simulate interactions with biological targets (e.g., cytochrome P450 enzymes) . Validate with experimental kinetic data (e.g., hydrolysis rates of the acetate group).
Methodological Notes
- Synthesis Optimization : Replace DMF with greener solvents (e.g., acetone) to reduce toxicity .
- Crystallography : Use SHELX or Olex2 for structure refinement, referencing CCDC deposition codes .
- Environmental Testing : Follow OECD guidelines for biodegradation (e.g., Test 301F) to assess persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
